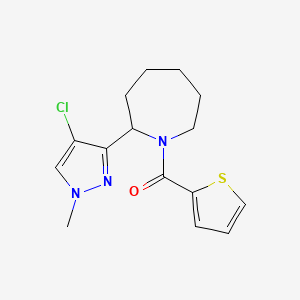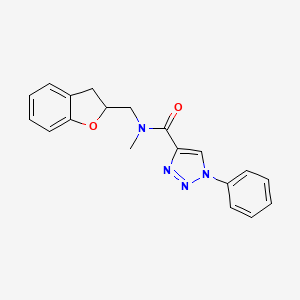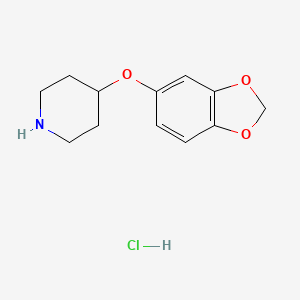![molecular formula C14H18N2O5S B5372756 N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5372756.png)
N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as BIBS39, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BIBS39 is a selective inhibitor of the protein-protein interaction between the transcription factor HIF-1α and the co-activator p300/CBP.
作用机制
BIBS39 is a selective inhibitor of the protein-protein interaction between HIF-1α and p300/CBP. HIF-1α is a transcription factor that regulates the expression of genes involved in cellular adaptation to hypoxia. In normoxic conditions, HIF-1α is rapidly degraded by the proteasome. However, in hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to the co-activator p300/CBP to activate the transcription of target genes. BIBS39 inhibits this interaction by binding to the CH1 domain of p300/CBP, thereby preventing the recruitment of HIF-1α and inhibiting its transcriptional activity.
Biochemical and physiological effects:
BIBS39 has been shown to inhibit the expression of HIF-1α target genes involved in angiogenesis, metabolism, and cell proliferation. In preclinical models, BIBS39 has been shown to inhibit tumor growth and angiogenesis, leading to a reduction in tumor volume and metastasis. BIBS39 has also been shown to protect against ischemic injury by promoting angiogenesis and cell survival.
实验室实验的优点和局限性
BIBS39 is a highly selective inhibitor of the HIF-1α/p300/CBP interaction, making it a valuable tool for studying the role of HIF-1α in cancer and ischemic diseases. However, BIBS39 has some limitations for lab experiments. BIBS39 has low solubility in aqueous solutions, which can make it difficult to work with in some assays. BIBS39 also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
For BIBS39 research include the development of more potent and selective inhibitors of the HIF-1α/p300/CBP interaction, the investigation of BIBS39 in combination with other cancer therapies, and the evaluation of BIBS39 in clinical trials for cancer and ischemic diseases.
In conclusion, BIBS39 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and ischemic diseases. BIBS39 is a selective inhibitor of the HIF-1α/p300/CBP interaction, leading to the downregulation of HIF-1α target genes and inhibition of tumor growth and angiogenesis. BIBS39 has some limitations for lab experiments, but further research is needed to determine its potential as a therapeutic agent.
合成方法
The synthesis of BIBS39 involves a multi-step process that starts with the reaction of 4-hydroxy-3-methoxybenzaldehyde with pyrrolidine to form 2-(4-hydroxy-3-methoxyphenyl)pyrrolidine. This intermediate is then reacted with 1,2-dibromoethane to form N-(2-bromoethyl)-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine. The final step involves the reaction of N-(2-bromoethyl)-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride to form BIBS39.
科学研究应用
BIBS39 has been extensively studied for its potential therapeutic applications in cancer treatment. HIF-1α is a transcription factor that plays a critical role in tumor growth and survival by regulating the expression of genes involved in angiogenesis, metabolism, and cell proliferation. BIBS39 has been shown to inhibit the interaction between HIF-1α and p300/CBP, leading to the downregulation of HIF-1α target genes and inhibition of tumor growth in preclinical models. BIBS39 has also been studied for its potential applications in ischemic diseases, where HIF-1α plays a protective role by promoting angiogenesis and cell survival.
属性
IUPAC Name |
N-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c17-14-2-1-6-16(14)7-5-15-22(18,19)11-3-4-12-13(10-11)21-9-8-20-12/h3-4,10,15H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZJFIPRUGOLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5372689.png)
![N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5372703.png)

![4'-(1-methoxyethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5372725.png)
![4-{2-[1-(2,5-dichloro-3-thienyl)ethylidene]hydrazino}benzoic acid](/img/structure/B5372733.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5372742.png)
![4-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5372748.png)

![3-methyl-8-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5372765.png)
![(3S*,5R*)-1-(3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5372778.png)
![4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5372786.png)
